molecular formula C30H38O15 B1243552 abacopterin D

abacopterin D

Cat. No. B1243552
M. Wt: 638.6 g/mol
InChI Key: BNUJOMJNLGIKGM-HLDXYIHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin D is an organic heterotetracyclic compound that is (2R,3S,4S,4aR,8R,10S,13aS)-3,4,8-trihydroxy-2-(hydroxymethyl)-10-(4-methoxyphenyl)-12-methyl-3,4,4a,9,10,13a-hexahydro-2H,6H,8H-pyrano[3',2':2,3][1,4]dioxepino[6,5-g]chromen-7-ol substituted at position 7 by a beta-D-glucosyl group. A natural product found in Abacopteris penangiana. It has a role as a metabolite. It is an organic heterotetracyclic compound, a polycyclic ether, a glycoside and a monosaccharide derivative. It derives from a (2S)-flavan-4-ol and a beta-D-glucose.

Scientific Research Applications

Subheading: Neuroprotection Against Oxidative Stress-Induced Neurotoxicity

Abacopterin E (AE), isolated from Abacopteris penangiana, has demonstrated significant neuroprotective effects against oxidative damage induced by hydrogen peroxide in PC12 cells and d-galactose-induced neurotoxicity in mice. This protective action is attributed to AE's ability to lower cytotoxicity, improve learning and memory, restore antioxidant enzyme activities, and ameliorate long-term potentiation. These findings suggest that AE may be beneficial in combating oxidative stress-related neuronal damage (Lei et al., 2011).

Flavan-4-ol Glycosides and Cytotoxic Activity

Subheading: Abacopterins and Their Effects on HepG2 Cells

New flavan-4-ol glycosides, abacopterins A-D, were isolated from Abacopteris penangiana. These compounds, particularly abacopterin D, underwent extensive spectroscopic analysis to determine their structure. Their cytotoxic activity was specifically tested against HepG2 human hepatoma cells, highlighting their potential relevance in cancer research (Zhao et al., 2006).

Hypolipidemic and Anti-Inflammatory Properties

Subheading: Impact on High-Fat Diet-Induced Hyperlipidemia

Abacopterin A (APA), another flavonoid compound from Abacopteris penangiana, was found to possess hypolipidemic and anti-inflammatory properties in mice fed a high-fat diet. This compound effectively reduced inflammatory markers, improved lipid profiles, and enhanced lipid metabolism enzymes. Such findings suggest APA's potential in addressing metabolic disorders and inflammation (Lei et al., 2011).

New Flavonoids from Abacopteris penangiana

Subheading: Discovery of Novel Flavonoid Glycosides

The identification of new flavonoids, including abacopterin K and L, from Abacopteris penangiana, has added to the understanding of the plant's chemical diversity. These compounds, especially the unique glucosylation pattern of abacopterin K, are notable for their distinct structural features and potential biological activities (Zhao et al., 2011).

properties

Product Name

abacopterin D

Molecular Formula

C30H38O15

Molecular Weight

638.6 g/mol

IUPAC Name

(3S,5R,6S,7S,8R,14R,16S)-5-(hydroxymethyl)-16-(4-methoxyphenyl)-19-methyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,9,17-tetraoxatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),11,13(18)-triene-6,7,14-triol

InChI

InChI=1S/C30H38O15/c1-11-25-14(10-40-28-23(37)21(35)18(9-32)43-30(28)44-25)27(45-29-24(38)22(36)20(34)17(8-31)42-29)19-15(33)7-16(41-26(11)19)12-3-5-13(39-2)6-4-12/h3-6,15-18,20-24,28-38H,7-10H2,1-2H3/t15-,16+,17-,18-,20-,21-,22+,23+,24-,28-,29+,30+/m1/s1

InChI Key

BNUJOMJNLGIKGM-HLDXYIHRSA-N

Isomeric SMILES

CC1=C2C(=C(C3=C1O[C@@H](C[C@H]3O)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O2)CO)O)O

Canonical SMILES

CC1=C2C(=C(C3=C1OC(CC3O)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)COC6C(C(C(OC6O2)CO)O)O

Origin of Product

United States

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